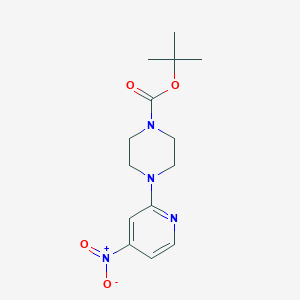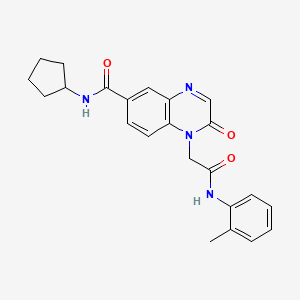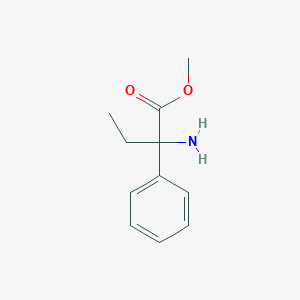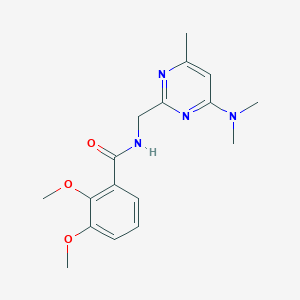
Tert-butyl 4-(4-nitropyridin-2-YL)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-nitropyridin-2-YL)piperazine-1-carboxylate is an organic compound with the CAS Number: 1430196-98-7 . It has a molecular weight of 308.34 . The compound is solid in physical form and should be stored in a dry place at 2-8°C .
Synthesis Analysis
The compound can be obtained by a nucleophilic substitution reaction . The structure of the compound was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The single crystal of the compound was measured by X-ray diffraction and was subjected to crystallographic and conformational analysis . The molecular structure was further calculated using density functional theory, which was compared with the X-ray diffraction value . The molecular electrostatic potential and frontier molecular orbitals of the compound were further investigated using DFT, revealing stability of molecular structure and molecular conformations .Physical And Chemical Properties Analysis
The compound has a molecular weight of 308.34 . It is solid in physical form . The storage temperature is normal and it should be sealed in a dry place at 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Tert-butyl 4-(4-nitropyridin-2-YL)piperazine-1-carboxylate is an organic intermediate utilized in various chemical synthesis processes. Its molecular structure has been extensively studied and confirmed through techniques like FT-IR, 1H NMR, 13C NMR spectroscopy, and MS. Single crystal X-ray diffraction methods have been employed for crystallographic and conformational analysis, further supported by density functional theory (DFT) calculations to understand the stability of its molecular structure and conformations (Yang et al., 2021). The synthesis of related compounds like tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate also highlights the compound's role as a critical intermediate in synthesizing biologically active benzimidazole compounds (Ya-hu, 2010).
Crystallography and Molecular Structure
The crystal and molecular structure of this compound derivatives have been a significant focus, with reports detailing the structure of various derivatives like tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. These studies provide insights into the compound's chemistry, useful for pharmacological applications and showcasing a pharmacologically useful core (Gumireddy et al., 2021).
Biological Studies
While the primary focus of this compound lies in chemical synthesis and molecular structure analysis, some derivatives have been evaluated for biological activities. For example, compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate have been screened for in vitro antibacterial and anthelmintic activities, demonstrating moderate biological activities (Sanjeevarayappa et al., 2015).
Anticorrosive Applications
The compound has also found applications in material science, particularly in corrosion inhibition. Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has been studied for its anticorrosive properties on carbon steel in corrosive media, showing promising results as a corrosion inhibitor (Praveen et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-nitropyridin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)12-10-11(18(20)21)4-5-15-12/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUBAFXETVOMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[({[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid](/img/structure/B2606921.png)



![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2606929.png)

![N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2606931.png)
![9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2606933.png)